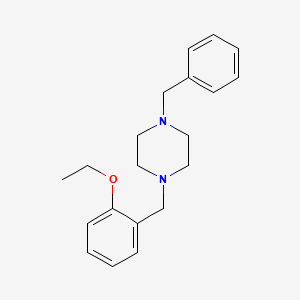![molecular formula C22H18N2O2 B5849899 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide, commonly known as BMB, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BMB is a benzamide derivative, and its chemical structure consists of a benzoxazole ring and a phenyl ring with a methyl group attached to each ring.
作用机制
The mechanism of action of BMB is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins involved in cell growth and division. BMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation of histones. This inhibition leads to changes in gene expression and cell cycle arrest, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, BMB has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of BMB is its versatility in various research applications. Its unique chemical structure allows it to be used as a fluorescent probe, anticancer agent, and anti-inflammatory agent. However, one limitation of BMB is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on BMB. One area of interest is the development of new cancer therapies based on BMB. Researchers are also studying the potential use of BMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the use of BMB as a fluorescent probe for imaging applications, which could have a wide range of applications in biology and medicine.
合成方法
The synthesis of BMB involves several steps, starting from the reaction of 2-aminobenzoxazole with 2-methylbenzoyl chloride to produce 2-methyl-N-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 2-methyl-3-(2-nitrophenyl)propenoic acid to produce BMB. The synthesis of BMB has been optimized to produce a high yield and purity of the compound, making it suitable for various research applications.
科学研究应用
BMB has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its anticancer properties. BMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. BMB has also been studied for its potential use as a fluorescent probe for imaging applications. Its unique chemical structure allows it to bind to specific proteins and enzymes, making it a useful tool for studying cellular processes.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-8-3-4-9-16(14)21(25)23-18-12-7-10-17(15(18)2)22-24-19-11-5-6-13-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHVKNDFWIZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)









![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)
![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)

